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Introduction
TDI-11055 is a potent and selective small-molecule inhibitor of the eleven-nineteen leukemia

(ENL) protein's YEATS domain, a critical reader of histone acylation marks.[1][2] By

competitively blocking the interaction of ENL with acetylated histones, TDI-11055 displaces it

from chromatin, leading to the suppression of oncogenic gene expression programs.[1][2] This

mechanism of action has shown significant promise in preclinical models of acute myeloid

leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1] A

key attribute of TDI-11055 for its potential clinical translation is its favorable pharmacokinetic

profile, including high oral bioavailability. This technical guide provides a comprehensive

overview of the currently available data on the pharmacokinetics and oral bioavailability of TDI-
11055.

Quantitative Pharmacokinetic Data
The following tables summarize the known pharmacokinetic parameters of TDI-11055 in

preclinical species.

Table 1: Pharmacokinetic Parameters of TDI-11055 in
Mice
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Dose
(mg/kg,
Oral)

Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL
)

Half-life
(t½) (hr)

Oral
Bioavaila
bility
(F%)

Referenc
e

30
Not

Reported

Not

Reported

Not

Reported

Not

Reported
>100% [1]

50
Not

Reported

Not

Reported

Not

Reported

~5 (at

higher

doses)

>100% [1]

100
Not

Reported

Not

Reported

Not

Reported

~5 (at

higher

doses)

>100% [1]

Detailed Cmax, Tmax, and AUC values for oral administration in mice are not publicly available

in the reviewed literature. The high oral bioavailability (>100%) suggests excellent absorption.

The half-life is reported to be approximately 5 hours at higher oral doses.[1]

Table 2: Pharmacokinetic Parameters of TDI-11055 and a
Related Compound in Rats

Compo
und

Dose
(mg/kg,
Oral)

Cmax
(ng/mL)

Tmax
(hr)

AUC
(ng·hr/m
L)

Half-life
(t½) (hr)

Oral
Bioavail
ability
(F%)

Referen
ce

TDI-

11055

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported
31% [3]

Compou

nd 4

(related

pyrrolopy

ridine

analog)

Not

Reported

Not

Reported

Not

Reported

Not

Reported

Not

Reported
49% [3]
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Specific dose concentrations and other pharmacokinetic parameters for the rat studies were

not detailed in the available literature.

Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of TDI-11055 are not fully

published. However, based on the available information and standard practices, the following

methodologies are inferred.

In Vivo Pharmacokinetic Studies in Mice
Animal Model: Male BALB/c mice are commonly used for pharmacokinetic studies.

Dosing:

Oral (PO) Administration: TDI-11055 was administered by oral gavage at doses of 30, 50,

and 100 mg/kg.[1] The vehicle for oral administration was a solution of 5% DMSO and 95%

(10% hydroxypropyl-β-cyclodextrin in water), with the pH adjusted to 4.0.

Intravenous (IV) Administration: While not explicitly detailed for TDI-11055, a typical protocol

would involve administering a lower dose (e.g., 1-5 mg/kg) via the tail vein to determine

absolute bioavailability.

Sample Collection: Blood samples would be collected at various time points post-administration

(e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or another appropriate

method. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS
Sample Preparation: A protein precipitation method is typically employed. This would involve

adding a solvent like acetonitrile to the plasma samples to precipitate proteins, followed by

centrifugation to isolate the supernatant containing the drug for analysis.

Instrumentation: A UPLC (Ultra-Performance Liquid Chromatography) system coupled with a

tandem mass spectrometer (MS/MS) is used for the quantification of TDI-11055 in plasma

samples.
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Method Validation: The bioanalytical method would be validated according to regulatory

guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

Visualizations
TDI-11055 Mechanism of Action in AML
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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